Enzymatic Selectivity Profile: Broad-Spectrum HDAC Inhibition by Hdac6-IN-8
In a side-by-side enzyme inhibition assay against a panel of HDAC isoforms, Hdac6-IN-8 (compound 12c) exhibited broad-spectrum inhibitory activity against HDAC1, 3, 6, 8, and 10, whereas the closely related analog 9q demonstrated a pronounced preference for HDAC6 [1]. The study highlights that Hdac6-IN-8 and compound 9q presented 'different inhibitory profiles,' with 9q being 'more inclined to inhibit HDAC6' . This establishes Hdac6-IN-8 as a pan-inhibitor within the same chemical series, offering a tool to study polypharmacology effects.
| Evidence Dimension | HDAC isoform selectivity profile |
|---|---|
| Target Compound Data | Broad-spectrum inhibition (HDAC1, HDAC3, HDAC6, HDAC8, HDAC10); HDAC6 IC50 = 4.88–16.81 nM |
| Comparator Or Baseline | Compound 9q: HDAC6-selective inhibition; HDAC6/HDAC1 selectivity factor ≈ 41 |
| Quantified Difference | Qualitative difference in selectivity; Hdac6-IN-8 is a pan-inhibitor, 9q is HDAC6-selective |
| Conditions | In vitro biochemical HDAC activity assay with recombinant HDAC isoforms (HDAC1, HDAC3, HDAC6, HDAC8, HDAC10) |
Why This Matters
This matters for experimental design because Hdac6-IN-8's broad-spectrum activity induces both histone and α-tubulin hyperacetylation, whereas selective HDAC6 inhibitors like 9q primarily affect α-tubulin acetylation.
- [1] Li X, Liu X, Wang S, Shi X, Lu M, Hao X, Fu Y, Zhang Y, Jia Q, He D. Design, Synthesis, and biological evaluation of HDAC6 inhibitors based on Cap modification strategy. Bioorganic Chemistry. 2022 Aug;125:105874. View Source
